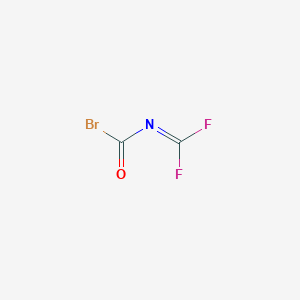

N-(Difluoromethylidene)carbamoyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(Difluoromethylidene)carbamoyl bromide” is a chemical compound used in pharmaceutical testing . It is available for purchase from various suppliers for use in laboratory settings .

Synthesis Analysis

The synthesis of carbamoyl fluorides, which are related to “this compound”, has been discussed in several papers . These papers describe modern methods for the synthesis of carbamoyl fluorides, which are intermediates of prime importance. They can act as the entry point to a wide array of fluorinated amide building blocks .Chemical Reactions Analysis

There are papers discussing the reactions of carbamoyl chlorides, which are related to "this compound" . These papers discuss the diverse range of transition metal-catalyzed transformations that carbamoyl chlorides can participate in .Applications De Recherche Scientifique

Cooperative Dual Palladium/Silver Catalyst System

A cooperative dual palladium/silver catalyst system has been developed for direct difluoromethylation of aryl bromides and iodides under mild conditions. This approach is compatible with a variety of functional groups, highlighting the versatility of difluoromethylated arenes in fine-tuning the biological properties of drug molecules. The methodology demonstrates a significant advancement in the formation of difluoromethylarenes, which previously required harsh conditions or stoichiometric amounts of catalysts (Yang Gu, X. Leng, & Q. Shen, 2014).

CO2 Capture by Task-Specific Ionic Liquid

Innovative ionic liquids with appended amine groups have shown reversible reactivity with CO2, sequestering the gas as a carbamate salt. This process offers a nonvolatile, water-independent, and recyclable method for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).

Synthesis of Carbamoyl Fluorides

The reactivity of difluorocarbene with hydroxylamines has been utilized to synthesize carbamoyl fluorides, employing sodium bromodifluoroacetate as a non-toxic carbene precursor. This method exhibits high functional group tolerance, offering a streamlined approach to accessing carbamoyl fluorides, which are valuable in organic synthesis and potentially pharmaceutical development (Hannah Baars, Julien Engel, Lucas Mertens, D. Meister, & C. Bolm, 2016).

Carbamoyl-Substituted N-Heterocyclic Carbene Complexes

N-carbamoyl-substituted heterocyclic carbene Pd(II) complexes have been prepared from carbamoyl imidazolium salts and efficiently promote Sonogashira cross-coupling reactions under mild conditions. These complexes are thermal and hydrolytically stable, broadening the toolbox for carbon-carbon bond-forming reactions in synthetic chemistry (R. Batey, M. Shen, & A. Lough, 2002).

Visible-Light-Induced Hydrodifluoromethylation of Alkenes

An innovative method for the hydrodifluoromethylation of alkenes using bromodifluoromethylphosphonium bromide under visible-light conditions has been described. This methodology features excellent functional-group tolerance and employs readily available reagents, marking an important development in the synthesis of difluoromethylated alkanes (Qing-Yu Lin, Xiuhua Xu, Kena Zhang, & F. Qing, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

N-(Difluoromethylidene)carbamoyl bromide is a difluoromethylation reagent . The primary targets of this compound are molecules that can form X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Mode of Action

This compound interacts with its targets through difluoromethylation processes . It can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

The affected pathways involve the construction of C (sp3)–CF2H bonds . Electrophilic, nucleophilic, radical, and cross-coupling methods have been used to construct these bonds . Cases of stereoselective difluoromethylation are still limited .

Result of Action

The result of the action of this compound is the formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Propriétés

IUPAC Name |

N-(difluoromethylidene)carbamoyl bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF2NO/c3-1(7)6-2(4)5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYQJXDJXUPMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2952698.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)